molecular formula C20H14O7 B127700 Palmarumycin C13 CAS No. 155866-40-3

Palmarumycin C13

Cat. No. B127700
M. Wt: 366.3 g/mol
InChI Key: AUWGMDYISSBOED-TUSOLQNESA-N
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Description

Enhancement of Palmarumycin C13 Production

Oligosaccharide-Induced Production Enhancement Research has shown that oligosaccharides derived from the host plant Dioscorea zingiberensis can significantly enhance the production of Palmarumycin C13 when used in the liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. Specifically, oligosaccharides obtained from water-extracted polysaccharide (WEP) through acid hydrolysis were the most effective, leading to a production increase of Palmarumycin C13 by over threefold compared to the control .

Aqueous-Organic Solvent System for Production The use of biocompatible water-immiscible organic solvents has also been evaluated to improve Palmarumycin C13 production. Solvents such as butyl oleate and liquid paraffin were found to be particularly effective. The introduction of liquid paraffin into the culture medium resulted in a yield of Palmarumycin C13 that was more than four times higher than the control .

Biological Activity and Molecular Structure

Antibacterial and Antifungal Properties Palmarumycin C13, along with other palmarumycins, has been identified as having antibacterial, antifungal, and herbicidal activities. These compounds are part of a new class of antibiotics with promising biological activities .

Structural Elucidation The molecular structure of Palmarumycin C13 is characterized by a spiro acetal formation. This unique structure is part of what gives the palmarumycins their biological activity. The absolute configuration of related palmarumycins has been determined through quantum-mechanical calculations, which is crucial for understanding the activity and synthesis of these compounds .

Synthesis and Chemical Properties

Synthetic Approaches While not directly related to Palmarumycin C13, studies on the synthesis of related compounds provide insight into the synthetic strategies that could be applied to Palmarumycin C13. For instance, the synthesis of aplasmomycin has involved stereoselective construction of segments based on asymmetric reductions, which could be relevant for the synthesis of Palmarumycin C13 .

Synthesis of Related Compounds The synthesis of 1,8-dihydroxynaphthalene-derived natural products, including palmarumycins, has been described using initial acetalisation followed by elaboration of the ring functionality. This approach, along with the synthesis of novel analogues, contributes to the understanding of the chemical properties and potential synthetic routes for Palmarumycin C13 .

Metal Ion-Induced Production Enhancement

Effect of Metal Ions The production of Palmarumycin C13 can also be influenced by the presence of metal ions in the culture medium. Ions such as Ca2+, Cu2+, and Al3+ have been shown to enhance mycelia growth and palmarumycin production. The optimization of metal ion concentrations using response surface methodology has led to a significant increase in Palmarumycin C13 yield .

Antimicrobial and Antioxidant Activities

Enhancement by 1-Hexadecene The addition of 1-hexadecene to the culture medium of Berkleasmium sp. Dzf12 has been found to greatly enhance the production of palmarumycins, including C2 and C3. Palmarumycin C3, in particular, exhibited strong antimicrobial and antioxidant activities, suggesting that similar properties could be expected for Palmarumycin C13 .

Scientific Research Applications

Antibacterial, Antifungal, and Herbicidal Activities

Palmarumycin C13, along with other palmarumycins, has demonstrated significant antibacterial, antifungal, and herbicidal activities. These compounds, isolated from the Coniothyrium sp., show promise in the development of new antibiotics and herbicides (Krohn et al., 1994).

Enhancement of Diosgenin Production

Research indicates that palmarumycin C13, derived from the endophytic fungus Berkleasmium sp. Dzf12, enhances diosgenin production in plantlet and cell cultures of its host plant, Dioscorea zingiberensis. This finding suggests its potential application in agricultural and pharmaceutical industries to increase the yield of valuable plant secondary metabolites (Mou et al., 2015).

Impact of Metal Ions on Production

The production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12 can be significantly enhanced by certain metal ions like Ca2+, Cu2+, and Al3+. This suggests a strategy for increased production of these compounds, which could be beneficial for industrial-scale applications (Mou et al., 2013).

Aqueous-Organic Solvent System for Production Enhancement

An aqueous-organic solvent system has been found to significantly enhance the production of palmarumycins C12 and C13. This method offers an efficient process strategy for increasing the yield of these compounds in liquid cultures of the endophytic fungus Berkleasmium sp. Dzf12 (Mou et al., 2015).

Oligosaccharides from Host Plant to Enhance Production

The use of oligosaccharides from the host plant Dioscorea zingiberensis has been shown to effectively enhance the production of palmarumycins C12 and C13 in liquid culture of the endophytic fungus Berkleasmium sp. Dzf12. This finding offers a novel strategy for boosting the production of these valuable compounds (Li et al., 2012).

Future Directions

Due to their potential applications, commercial demand for these compounds could be expected to increase in the future . Therefore, it is of great importance to develop an efficient way to produce Palmarumycin C13 economically .

properties

IUPAC Name

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWGMDYISSBOED-TUSOLQNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935301
Record name 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 190821

CAS RN

155866-40-3
Record name Cladospirone bisepoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155866403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydroxy-7,7a-dihydro-1aH-spiro[2a,6a-epoxynaphtho[2,3-b]oxirene-2,2'-naphtho[1,8-de][1,3]dioxin]-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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